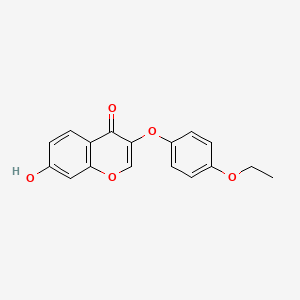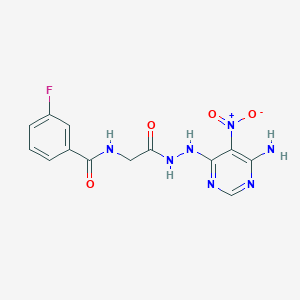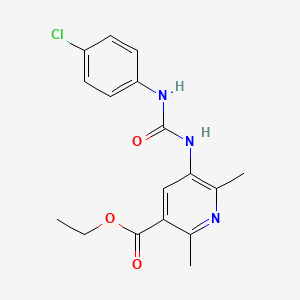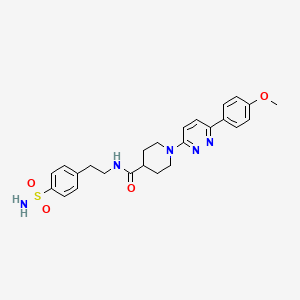![molecular formula C14H15N5 B2916470 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine CAS No. 439096-66-9](/img/structure/B2916470.png)
7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines. For instance, one method involves the reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, they can react with various amidinium salts to produce target compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, the molecular weight of 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine is 149.1533 .
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Derivatives
Pyrimidine derivatives, including structures related to 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine, have been synthesized for various purposes. For instance, the synthesis of pyrimidine and thiazolo[3,2-a]pyrimidine derivatives has been explored, demonstrating the chemical versatility of such compounds (Sayed, Shamroukh, & Rashad, 2006).
Antimicrobial Activity
Some pyrimidine derivatives have shown promising antimicrobial activity. This suggests the potential of this compound in similar applications (Sayed, Shamroukh, & Rashad, 2006).
Structural and Conformational Studies
- Supramolecular Aggregation: Research into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into their conformational features, which could be relevant for the study of this compound (Nagarajaiah & Begum, 2014).
Antifungal and Anti-inflammatory Activity
Antifungal Properties
Certain pyrimidine derivatives have been identified as having potent antifungal activity, which may be a relevant application for this compound (Chhabria, Rathod, Vala, & Patel, 2011).
Anti-inflammatory Properties
Some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, indicating the potential of similar compounds in this application (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potential: Research on compounds such as pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and triazolo[4,3-a]pyrimidine derivatives, closely related to this compound, has shown antimicrobial activity and potential for antitumor applications (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005).
Mechanism of Action
Target of Action
Similar compounds have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antiviral activity .
Biochemical Pathways
Related compounds have shown to exhibit neuroprotective and anti-inflammatory properties .
Result of Action
Future Directions
properties
IUPAC Name |
1-methyl-1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-8-13(18(2)15)19-9-12(17-14(19)16-10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGUSZCNWRAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N(C)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)
![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)




![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)